(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
“(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound featuring sulfur and nitrogen . The compound also includes a cyclohexanecarbonyl group and a methyl acetate group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiazole ring is unsaturated and features an S-N bond . The exact structure would depend on the specific arrangement and bonding of these groups within the molecule.Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, compounds with a thiazole ring can undergo oxidation . Also, compounds with similar structures have been used in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazole derivatives are generally stable and have high oxidative stability .Scientific Research Applications
Chemical Synthesis and Modification
- (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives are primarily used in chemical synthesis. A related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is synthesized as a chemical modifier for cephalosporin antibiotics (Kanai et al., 1993).
Antimicrobial Properties
- Compounds with structural similarities, such as arylidene compounds derived from 2-iminothiazolidine-4-one, have been found to possess antimicrobial activities against various bacteria (Azeez & Abdullah, 2019).
- Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes show significant antimicrobial activity against bacterial strains causing infections in different parts of the human body (Mishra et al., 2019).
Synthesis and Reactions for Pharmaceuticals
- Thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which share structural features with this compound, are synthesized for potential pharmaceutical applications, particularly for their antibacterial properties (Hussein & Azeez, 2013).
Green Synthesis Methods
- Research on related compounds includes developing green synthesis methods, such as the synthesis of functionalized thiazol-2(3H)-imine via a three-component tandem reaction in ionic liquid media, indicating an environmental aspect in the synthesis of similar compounds (Shahvelayati et al., 2017).
Application in Cephem Antibiotics
- Some derivatives are used as intermediates in the synthesis of fourth-generation cephem antibiotics, highlighting their role in the development of advanced pharmaceuticals (Tatsuta et al., 1994).
Future Directions
Properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-8-9-14-15(10-12)24-18(20(14)11-16(21)23-2)19-17(22)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMAZBKOHRCDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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